molecular formula C14H17N3 B8325305 Bis[2-(4-pyridyl)ethyl]amine

Bis[2-(4-pyridyl)ethyl]amine

Cat. No.: B8325305
M. Wt: 227.30 g/mol
InChI Key: FQYBFSCQCRQBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[2-(4-pyridyl)ethyl]amine is a nitrogen-donor ligand highly valued in coordination chemistry and materials science for constructing functional metal-organic complexes. Its molecular structure, featuring a central amine and two 4-pyridylethyl arms, allows it to coordinate to metal centers and participate in hydrogen bonding, facilitating the development of compounds with specific properties. Researchers utilize this ligand and its close analogs as key building blocks in the synthesis of catalysts and supramolecular structures . In catalytic applications, copper complexes of similar tripodal amine ligands are actively studied for the activation and reduction of small molecules like dioxygen (O₂), providing insights into bioinorganic processes and potential energy technologies . Furthermore, such flexible amine compounds functionalized with pyridyl groups are integral to the development of molecular receptors for anion binding studies. These receptors can selectively interact with oxoanions like chromate, phosphate, and chloride, showing promise for applications in environmental monitoring and water remediation . The compound serves as a crucial precursor for synthesizing more complex molecular clefts and amide-based receptors, where its structure can be fine-tuned to enhance selectivity and binding affinity for target anions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine

InChI

InChI=1S/C14H17N3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-4,7-10,17H,5-6,11-12H2

InChI Key

FQYBFSCQCRQBPT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCNCCC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for Bis 2 4 Pyridyl Ethyl Amine and Its Precursors

Strategies for Carbon-Nitrogen Bond Formation in Bis(pyridyl)ethylamines

The construction of the bis(pyridyl)ethyl]amine framework hinges on the effective formation of carbon-nitrogen bonds. Several established and contemporary synthetic strategies are utilized to achieve this, including reductive amination, coupling reactions, and alkylation approaches.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine through an intermediate imine. wikipedia.org This one-pot reaction is valued for its efficiency and is widely applicable in organic synthesis. The process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120), each with varying degrees of reactivity and selectivity. masterorganicchemistry.com

For the synthesis of bis(pyridyl)ethylamines, a potential reductive amination pathway could involve the reaction of a pyridyl-containing aldehyde or ketone with a pyridyl-containing amine. For instance, the synthesis of a related compound, bis[di(2-pyridyl)methyl]amine, has been achieved through a one-pot reductive amination of di-2-pyridyl ketone with di-(2-pyridyl)methylamine.

A variety of reducing agents can be employed in reductive amination, each with specific applications and advantages.

Reducing AgentTypical SubstratesReaction ConditionsReference
Sodium Borohydride (NaBH₄)Aldehydes, KetonesMethanol, room temperature masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, Ketones (selective for imines)Mildly acidic (pH 5-6) masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, Ketones1,2-Dichloroethane, room temperature researchgate.net
Borane-Pyridine ComplexAldehydes, KetonesGlacial acetic acid rsc.org
Catalytic Hydrogenation (e.g., Pd/C)Aldehydes, KetonesHydrogen gas, various solvents organic-chemistry.org

Coupling Reactions Involving Pyridine (B92270) and Ethylene (B1197577) Derivatives

The formation of the ethylpyridine backbone of bis[2-(4-pyridyl)ethyl]amine can be envisioned through coupling reactions. A particularly relevant strategy is the Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of pyridyl compounds, the aza-Michael addition of an amine to a vinylpyridine derivative is a plausible route. researchgate.net For example, the synthesis of the analogous bis(2-{pyrid-2-yl}ethyl)amine has been accomplished through the Michael addition of hydroxylamine to 2-vinylpyridine. researchgate.net This reaction proceeds readily and provides the hydroxylamine precursor, which can then be reduced to the final amine.

This strategy could be adapted for the synthesis of this compound by using 4-vinylpyridine as the starting material. The addition of ammonia or a protected amine to 4-vinylpyridine would yield the desired bis(pyridylethyl)amine structure.

Alkylation Approaches for Amine Functionalization

Alkylation of amines is a fundamental method for forming C-N bonds. This approach involves the reaction of an amine with an alkyl halide or another suitable electrophile. masterorganicchemistry.com However, direct alkylation of ammonia or primary amines with alkyl halides can often lead to a mixture of primary, secondary, and tertiary amines, as the product amine can also react with the alkylating agent. masterorganicchemistry.com

To achieve selective synthesis of a secondary amine like this compound, one could employ a large excess of the amine nucleophile or use protecting group strategies. A potential route would involve the reaction of ammonia or a primary amine with two equivalents of a 4-(2-haloethyl)pyridine. The use of a suitable base is typically required to neutralize the hydrogen halide formed during the reaction. Alternative alkylating agents, such as 2-(pyridin-4-yl)ethyl tosylate, could also be employed. The synthesis of related dipyridylamine ligands has been achieved through the alkylation of an amine group. polimi.it

Targeted Synthesis of this compound

While the general strategies outlined above are applicable, the targeted synthesis of this compound often involves more specific and optimized routes. These can include reductive pathways from hydroxylamine precursors and palladium-catalyzed amination techniques for related structures.

Reductive Routes from Hydroxylamine Precursors

A well-documented route to the analogous bis(2-{pyrid-2-yl}ethyl)amine involves the reduction of its hydroxylamine precursor, bis(2-{pyrid-2-yl}ethyl)hydroxylamine. rsc.org This precursor is synthesized via a Michael addition of hydroxylamine hydrochloride to 2-vinylpyridine. rsc.org The subsequent reduction of the hydroxylamine to the amine is effectively carried out using zinc powder in hydrochloric acid. rsc.org

This two-step process, starting from 4-vinylpyridine and hydroxylamine hydrochloride, presents a viable pathway to this compound. The key steps are summarized below:

Michael Addition: Reaction of 4-vinylpyridine with hydroxylamine hydrochloride to form bis[2-(4-pyridyl)ethyl]hydroxylamine.

Reduction: Treatment of the hydroxylamine precursor with zinc dust and acid to yield this compound.

A study on the synthesis of bis(2-{pyrid-2-yl}ethyl)amine reported a 90% yield for the zinc-mediated reduction of the corresponding hydroxylamine. rsc.org

Reactant 1Reactant 2ProductReagentsYieldReference
Bis(2-{pyrid-2-yl}ethyl)hydroxylamineBis(2-{pyrid-2-yl}ethyl)amineZinc powder, 2N HCl90% rsc.org

Palladium-Catalyzed Amination Techniques for Related Diarylamines

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has become a powerful tool for the formation of C-N bonds, particularly in the synthesis of arylamines. researchgate.net This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. A variety of palladium precursors and phosphine ligands have been developed to facilitate this transformation for a wide range of substrates. researchgate.net

While a direct palladium-catalyzed synthesis of this compound from 4-halopyridines and a suitable amine might be challenging due to potential catalyst inhibition by the pyridine nitrogen, this methodology is highly relevant for the synthesis of related diarylamines and could be adapted. For instance, various dipyridylamine ligands have been synthesized using palladium-catalyzed aryl amination. researchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

The following table summarizes representative examples of palladium-catalyzed amination reactions for the synthesis of pyridyl-containing amines.

Aryl HalideAminePalladium Catalyst/LigandBaseSolventYield (%)Reference
2-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene85 researchgate.net
3-Bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSToluene79 nih.gov
4-ChloropyridineBenzylaminePd(OAc)₂ / JosiphosNaOtBuToluene88 researchgate.net

Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity for subsequent applications. While specific, detailed purification protocols for this compound are not extensively detailed in publicly available literature, the methodologies employed for its structural isomer, Bis[2-(2-pyridyl)ethyl]amine (B11069043), provide a well-established framework. The physical properties and chemical reactivity of these isomers are sufficiently similar to infer that the following techniques are highly applicable. Typically, the product is isolated as a pale yellow oil rsc.orgresearchgate.net.

The primary methods for purification include liquid-liquid extraction, recrystallization of either the free base or its salt, and chromatographic techniques.

Liquid-Liquid Extraction

A common and effective method for isolating the crude amine from the reaction mixture is liquid-liquid extraction. This technique takes advantage of the compound's basic nature. The typical procedure involves the following steps:

Basification: The acidic reaction mixture is first neutralized and then made basic, often by the addition of a base like concentrated aqueous ammonia or sodium bicarbonate (NaHCO3) to reach a pH of around 10 rsc.orgresearchgate.net. This ensures that the amine is in its free base form, which is more soluble in organic solvents than its protonated salt form.

Extraction: The basified aqueous solution is then extracted multiple times with a suitable water-immiscible organic solvent. Dichloromethane (CH2Cl2) and chloroform (CHCl3) have been shown to be effective for the 2-pyridyl isomer rsc.orgresearchgate.net.

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent, such as magnesium sulfate (MgSO4), to remove any residual water. Following filtration to remove the drying agent, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which is often a pale yellow oil rsc.org. In some reported syntheses of the isomer, the product obtained after this stage is of sufficient purity for subsequent use without further purification rsc.org.

Recrystallization

While many pyridyl-containing amines are oils at room temperature, making direct recrystallization challenging, this technique can be employed, particularly if the product solidifies or can be induced to crystallize from a suitable solvent system rochester.edu. For the precursor to the 2-pyridyl isomer, bis(2-{pyrid-2-yl}ethyl)hydroxylamine, recrystallization from a dichloromethane/hexanes mixture has been successfully used rsc.org.

An alternative approach for compounds that are difficult to crystallize is the formation of a salt. Amines can be converted to their hydrochloride or other salts, which are often crystalline solids and can be purified by recrystallization from appropriate solvents rochester.eduresearchgate.net. The purified salt can then be treated with a base to regenerate the pure free amine.

Chromatography

For achieving higher purity, chromatographic methods are generally applicable.

Column Chromatography: Silica gel column chromatography can be used to separate the desired amine from impurities. A solvent system of appropriate polarity, often a mixture like ethyl acetate/hexane or dichloromethane/methanol, would be used to elute the compound from the column mdpi.com.

Reversed-Phase Chromatography: C-18 reversed-phase chromatography is another powerful technique for the purification of polar compounds like amines teledyneisco.com. This method uses a non-polar stationary phase (C-18) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid to improve peak shape.

The following table summarizes the potential purification techniques for this compound based on established methods for analogous compounds.

TechniqueDescriptionSolvents/ReagentsTypical OutcomeReference
Liquid-Liquid ExtractionIsolation of the free amine from the aqueous reaction mixture after basification.Basification: Aq. NH3, NaHCO3Extraction: Dichloromethane (CH2Cl2), Chloroform (CHCl3) Drying: Magnesium Sulfate (MgSO4)Crude to moderately pure pale yellow oil. Often used as a primary isolation step. rsc.orgresearchgate.net
RecrystallizationPurification of a solid product by dissolving in a hot solvent and cooling to form crystals. May require salt formation.Dichloromethane/Hexanes, Ethanol (B145695), or formation of a hydrochloride salt for crystallization.High-purity crystalline solid. rsc.orgrochester.edu
Column ChromatographySeparation based on differential adsorption of components to a solid stationary phase (e.g., silica gel).Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexane or Dichloromethane/Methanol gradients.High-purity oil or solid, depending on the physical state of the compound. mdpi.com
Reversed-Phase ChromatographySeparation based on hydrophobic interactions between the compound and a non-polar stationary phase (e.g., C-18).Stationary Phase: C-18 Silica Mobile Phase: Water/Acetonitrile or Water/Methanol gradients, possibly with TFA.High-purity product, effective for polar compounds. teledyneisco.com

Coordination Chemistry of Bis 2 4 Pyridyl Ethyl Amine

Ligand Design Principles for Metal Ion Coordination

The ability of Bis[2-(4-pyridyl)ethyl]amine to form stable complexes with metal ions is deeply rooted in its structural and electronic properties. As a chelating agent, its design incorporates key principles that govern its coordination behavior.

This compound is a classic example of a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms simultaneously. This N,N,N-tridentate ligand features two pyridyl nitrogen atoms and one secondary amine nitrogen atom. The ethyl spacers connecting the pyridyl groups to the central amine provide significant conformational flexibility. This flexibility allows the ligand to adopt various coordination geometries to accommodate the preferred coordination number and geometry of different metal ions. The ability of the ligand to bend and twist enables it to form stable five-membered chelate rings upon coordination, a thermodynamically favorable arrangement. The conformation of the ligand can range from a facial (fac) arrangement, where the three donor atoms occupy one face of an octahedron, to a meridional (mer) arrangement, where they occupy a plane that bisects the octahedron.

Complexation with Transition Metal Ions

The versatile nature of this compound as a ligand is demonstrated by its ability to form complexes with a variety of transition metals. The following sections detail the available research findings on its interactions with specific metal ions.

Research into the coordination of ligands analogous to this compound with copper(II) has shown the formation of both mononuclear and dinuclear complexes. In some instances, these complexes exhibit distorted square pyramidal or trigonal bipyramidal geometries. koreascience.kr For example, a tripodal copper(II) complex with a related ligand, bis[(2-pyridyl)methyl]-2-(2-pyridyl)ethylamine, was found to have a distorted square pyramidal geometry. koreascience.kr Another study on a biomimetic complex involving a derivative, 6-ethoxy-N²,N⁴-bis[2-(pyridin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine, revealed a paddle-wheel structure for the dinuclear copper(II) unit where the ligand coordinates at the axial positions. nih.goviucr.org

Detailed structural and electronic data for complexes formed specifically with this compound and copper(I) or copper(II) are not extensively documented in the reviewed literature.

The coordination chemistry of bis(pyridylmethyl)amine and related ligands with zinc(II), cobalt(II), iron(II), and manganese(II) has been a subject of interest. For instance, studies on bis(imino)pyridine-iron(II) and -cobalt(II) complexes have demonstrated their catalytic activity in ethylene (B1197577) polymerization. hu.edu.joacs.org The steric and electronic properties of the ligand play a crucial role in determining the properties of the resulting polymers. acs.org

Specific research detailing the synthesis and characterization of complexes of this compound with Zinc(II), Cobalt(II), and Iron(II) is limited in the available literature.

The interaction of bis-pyridyl ligands with silver(I) often leads to the formation of coordination polymers. A study on a related ligand, 1,2-bis(4-pyridyl)ethane (B167288), with silver(I) resulted in a dinuclear complex where the silver ion is four-coordinated in a distorted square-planar geometry. nih.gov

The coordination chemistry of N,N-(2-pyridyl)-(4-pyridylmethyl)amine with cadmium(II) has been shown to produce two- and three-dimensional coordination polymers. acs.org The structure of these polymers is influenced by the anions present in the reaction. In one such cadmium complex, the metal center coordinates to both the 4-pyridyl and 2-pyridyl nitrogen atoms of the ligand, resulting in a 2D rhombohedral grid. acs.org

Studies on the complexation of mercury(II) with the related ligand bis[(2-pyridyl)methyl]amine have revealed the formation of complexes with distorted trigonal prismatic and square planar geometries. acs.org The coordination environment of the mercury(II) ion in these complexes is influenced by the solvent and the counter-ions present.

Comprehensive studies detailing the specific coordination of this compound with Silver(I), Cadmium(II), and Mercury(II) are not extensively reported in the surveyed scientific literature.

Despite a comprehensive search for scientific literature, no information was found on the coordination chemistry of the specific compound This compound .

The isomeric position of the nitrogen atom in the pyridyl ring is a critical factor that significantly influences the electronic and steric properties of the ligand. This, in turn, dictates the coordination behavior and the resulting structure and reactivity of any metal complexes formed. Therefore, information on the 2-pyridyl analogues cannot be extrapolated to accurately describe the coordination chemistry of the 4-pyridyl isomer.

Due to the lack of available data for this compound, it is not possible to provide the requested detailed and scientifically accurate article covering the specific outline points:

Redox Chemistry of this compound Metal Complexes

Without any research findings on this specific compound, generating the required content, including data tables, would be speculative and would not meet the standards of scientific accuracy.

Supramolecular Assemblies and Self Assembly of Bis 2 4 Pyridyl Ethyl Amine Systems

Design and Construction of Coordination Polymers

The construction of coordination polymers using flexible bis(pyridyl) ligands is a strategic approach to generating materials with diverse topologies and potential functions. The length and flexibility of the spacer between the pyridyl rings are critical factors that influence the dimensionality of the resulting network. rsc.org Ligands like bis[2-(4-pyridyl)ethyl]amine can bridge metal centers in various orientations, leading to structures ranging from simple one-dimensional chains to complex three-dimensional frameworks. rsc.org

One-Dimensional Chain Formations

One-dimensional (1D) coordination polymers are the most fundamental extended structures formed through the self-assembly of metal ions and bridging ligands. With flexible linkers like this compound and its analogs, several 1D motifs can be achieved.

Zigzag Chains: The most common 1D arrangement involves the ligand bridging two metal centers, which are further coordinated by other terminal ligands or solvent molecules. The flexibility of the ethyl spacer allows the ligand to bend, resulting in the formation of zigzag polymeric chains. For instance, a coordination polymer of Zn(II) with 1,2-bis(4-pyridyl)ethane (B167288) and mandelate (B1228975) anions forms a polymeric chain where the bpea ligand bridges two zinc centers. iucr.orgiucr.org

Ladder and Ribbon Structures: More complex 1D structures, such as ladders or ribbons, can form when metal centers are linked by multiple ligands or when secondary interactions (like hydrogen bonds) connect parallel chains. In some cases, ligands can adopt different conformations within the same structure, leading to intricate motifs like the 1D ladder structure observed in a Co(II) polymer with a flexible bis(pyridylurea) ligand. rsc.orgcas.cnbit.edu.cn One-dimensional cavity-containing structures have also been synthesized where metal centers are doubly bridged by bpea ligands, creating channels occupied by anions and solvent molecules. researchgate.net

Compound/SystemMetal IonAnalogous Ligand1D MotifReference
[Zn(C₈H₇O₃)₂(C₁₂H₁₂N₂)]nZn(II)1,2-bis(4-pyridyl)ethanePolymeric Chain iucr.orgiucr.org
{[Co₂(L)₃(H₂O)₄(CH₃OH)₂]·2SO₄·6H₂O}nCo(II)N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea)Ladder Structure rsc.org
Co(bpe)₂(H₂O)₂₂·(H₂O)₂Co(II)1,2-bis(4-pyridyl)ethaneCationic Channels researchgate.net

Two-Dimensional Layered Architectures

Two-dimensional (2D) coordination polymers, or layers, are formed when metal-ligand connections extend in two directions. Flexible bis(4-pyridyl) ligands play a crucial role in linking 1D chains or metal-anion substructures into sheets.

The final topology of these layers is highly dependent on the coordination environment of the metal ion and the presence of ancillary ligands, such as dicarboxylates, which can bridge metal ions to form a primary 2D grid. The flexible bis(pyridyl) ligands then act as pillars, connecting these layers into 3D frameworks (discussed in 4.1.3), or they can link nodes within the same plane to create larger, more complex 2D nets. For example, several Cu(II) complexes with flexible bis-pyridyl-bis-amide ligands and various dicarboxylates form 2D layer structures with topologies like (4⁴·6²) or (4²·6³·8)(4²·6). rsc.org Similarly, a Zn-MOF with succinate (B1194679) and 1,2-bis(4-pyridyl)ethylene forms a 2D framework with a (4⁴·6²) topology. rsc.org The angular nature of both the dicarboxylate and the conformationally flexible bis(pyridyl) ligand can lead to interdigitated layers to maximize packing efficiency. nih.gov

Three-Dimensional Frameworks

The assembly of three-dimensional (3D) coordination polymers represents the highest level of structural complexity. Flexible ligands like this compound are instrumental in creating robust 3D networks by linking metal centers or lower-dimensional motifs across three dimensions.

A common strategy involves the use of a secondary ligand, often a polycarboxylate, to form 2D layers, which are then pillared by the long, flexible bis(pyridyl) ligand. This results in a 3D framework with pores or channels defined by the length of the pillar. For example, Zn(II) and various flexible dicarboxylates form 2D layers that are pillared by 1,2-bis(4-pyridyl)ethane to create 3D frameworks. acs.org The flexibility of the pillar allows the resulting 3D nets to be interpenetrated, where two or more independent networks are intertwined. This is a common feature in frameworks built from long linkers, as it fills void space and maximizes crystal packing energy. mdpi.com For instance, frameworks built with 1,3-bis(4-pyridyl)propane and 3,3′-diphenyldicarboxylic acid have been shown to form four-fold interpenetrating 3D diamondoid frameworks. rsc.org

Metal-Organic Frameworks (MOFs) Utilizing this compound Motifs

Incorporating 4-Pyridyl-Ethyl Linkers in MOF Construction

The incorporation of linkers containing 4-pyridyl-ethyl motifs is a powerful strategy in MOF design. The moderate strength of the metal-nitrogen bond and the conformational flexibility of the ethyl spacer impart a dynamic character to the resulting frameworks. rsc.orgrsc.org This flexibility can allow the MOF to respond to external stimuli, such as the removal or exchange of guest solvent molecules, sometimes leading to single-crystal-to-single-crystal transformations. rsc.org

In many MOF architectures, these flexible linkers are used in conjunction with rigid multicarboxylate ligands. The carboxylates and metal ions form robust secondary building units (SBUs), such as the common paddlewheel {M₂(OOCR)₄} unit, which are then linked by the long bis(pyridyl) ligands into extended 2D or 3D structures. mdpi.com The length and flexibility of the 4-pyridyl-ethyl linker directly influence the dimensions of the channels and the degree of interpenetration in the final MOF structure. mdpi.comrsc.org

Synthesis and Structural Characterization of MOF Systems

The synthesis of MOFs containing flexible N-donor linkers is typically achieved under solvothermal or hydrothermal conditions. This method involves heating the constituent metal salts and organic ligands in a sealed vessel, allowing for the slow crystallization of the framework. The choice of solvent, temperature, and reactant ratios can significantly influence the final product's structure and dimensionality. rsc.org

Structural characterization is paramount for understanding these complex materials.

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to check for structural changes after processes like solvent removal or guest exchange. nih.gov

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the MOF and to determine the temperature at which guest molecules and coordinated solvents are lost, providing insight into the framework's robustness. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination of the ligands to the metal centers by observing shifts in the vibrational frequencies of functional groups, such as the C=N stretching of the pyridyl ring. rsc.org

The combination of these techniques provides a comprehensive understanding of the synthesis and detailed structure of MOFs constructed with flexible 4-pyridyl-ethyl linkers.

Non-Covalent Interactions in Supramolecular Structures

The supramolecular chemistry of this compound is rich and varied, governed by a suite of non-covalent interactions that direct the assembly of molecules into well-defined, higher-order structures. The molecule's architecture, featuring a central secondary amine hydrogen bond donor and two terminal pyridyl groups, which act as acceptors for various interactions, allows for the formation of complex solid-state assemblies. These assemblies are stabilized by a combination of hydrogen bonding, π-π stacking, and, in engineered systems, halogen bonding.

Hydrogen Bonding Interactions in Solid-State Assemblies

Hydrogen bonding is a primary directional force in the solid-state assemblies of systems containing this compound. The central secondary amine group (-NH-) provides a potent hydrogen bond donor, while the nitrogen atoms of the two terminal pyridyl rings serve as effective hydrogen bond acceptors. This donor-acceptor arrangement facilitates the formation of robust intermolecular connections, leading to the construction of extended supramolecular networks.

Interaction TypeDonor (D) - HAcceptor (A)Typical D···A Distance (Å)Typical D-H···A Angle (°)
Amine-PyridineN-HN (pyridyl)2.8 - 3.2150 - 180
Aliphatic-PyridineC-HN (pyridyl)3.2 - 3.6130 - 170
Amine-AnionN-HO, Cl, etc.2.7 - 3.1160 - 180

Pi-Pi Stacking and Aromatic Interactions

The terminal pyridyl rings of this compound are key participants in π-π stacking and other aromatic interactions, which play a crucial role in stabilizing supramolecular assemblies. wikipedia.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. In the solid state, pyridyl rings of adjacent molecules often arrange themselves in parallel or near-parallel orientations to maximize these favorable interactions.

Two primary geometries are observed for π-π stacking:

Face-to-face: Where the rings are stacked directly on top of each other, often with a slight offset to reduce electrostatic repulsion.

Edge-to-face (T-shaped): Where the edge (C-H bonds) of one ring points towards the face (π-cloud) of another.

Stacking GeometryKey ParametersTypical ValuesContribution
Offset Face-to-FaceCentroid-to-Centroid Distance3.4 - 3.8 ÅStabilization of layered structures
Offset Face-to-FaceSlip Angle15 - 30°Minimizes repulsion
Edge-to-Face (T-shaped)H···Centroid Distance~2.5 ÅDirectional packing influence

Halogen Bonding in Cocrystal Engineering

The nitrogen atom of a pyridyl group is an effective halogen bond acceptor, making this compound an excellent candidate for cocrystal engineering using halogen bonding. nih.gov Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) in one molecule and a nucleophilic site, such as the lone pair of electrons on the pyridyl nitrogen, in another.

In the context of cocrystal engineering, molecules containing electron-deficient iodine or bromine atoms, such as diiodoperfluorobenzenes, are often used as halogen bond donors. researchgate.netnih.gov When co-crystallized with this compound, strong and linear C-X···N (where X = I, Br) halogen bonds can form. mdpi.com These interactions serve as reliable supramolecular synthons to assemble the donor and acceptor components into predictable, extended architectures like 1D chains or 2D sheets. researchgate.net The strength of the halogen bond is comparable to that of a conventional hydrogen bond and provides a powerful tool for controlling the alignment and orientation of molecules in the solid state, which is particularly useful for designing materials with specific properties.

InteractionHalogen Donor (C-X)Acceptor (A)Typical X···A Distance (% of vdW radii sum)Typical C-X···A Angle (°)
Strong Halogen BondC-IN (pyridyl)~80%>165°
Moderate Halogen BondC-BrN (pyridyl)~85%>160°

Self-Assembly Processes and Molecular Recognition Phenomena

The structural features of this compound make it an exemplary building block for programmed self-assembly. Its ability to coordinate with metal ions and to participate in a network of non-covalent interactions allows for the construction of sophisticated supramolecular architectures capable of molecular recognition.

Templated Self-Assembly via Metal Coordination

Metal ions act as powerful templates to direct the assembly of this compound ligands into highly ordered coordination polymers or metal-organic frameworks (MOFs). The ligand can bridge two different metal centers through its terminal pyridyl nitrogen atoms, acting as a flexible ditopic linker. The secondary amine group can also potentially participate in coordination, rendering the ligand tritopic under certain conditions.

The final topology of the resulting framework is determined by the interplay between the ligand's conformational flexibility and the preferred coordination geometry of the metal ion. nih.gov For example:

Octahedral metal ions (e.g., Co(II), Ni(II)) can coordinate to multiple ligands, leading to the formation of 2D layered structures or complex 3D frameworks. nih.gov

Tetrahedral or square planar ions (e.g., Zn(II), Cu(II)) can promote the formation of 1D chains or wave-like sheets.

The flexibility of the ethyl spacers allows the ligand to adopt various conformations (e.g., syn or anti), enabling it to accommodate the geometric demands of different metal centers. This templated self-assembly process is a cornerstone of crystal engineering, allowing for the rational design of porous materials with tailored structures.

Metal Ion TemplateTypical Coordination GeometryResulting Supramolecular Structure
Cu(II)Distorted Octahedral / Square Planar1D Chains, 2D Layers
Zn(II) / Cd(II)Tetrahedral / Octahedral2D Layers, 3D Interpenetrated Frameworks
Co(II) / Ni(II)Octahedral3D Supramolecular Frameworks

Host-Guest Chemistry in Supramolecular Host Frameworks

The metal-organic frameworks constructed from this compound can exhibit porosity, creating channels or cavities within the crystal lattice that are capable of encapsulating guest molecules. This forms the basis of host-guest chemistry, where the framework (the host) selectively binds and accommodates smaller molecules (the guests).

The size, shape, and chemical nature of the pores are dictated by the length and flexibility of the ligand and the coordination of the metal centers. These frameworks can trap solvent molecules (e.g., water, ethanol (B145695), DMF) used during their synthesis within their voids. The guest molecules are typically held in place by weak, non-covalent interactions with the internal surfaces of the host framework, such as hydrogen bonding with the amine group or van der Waals forces with the pyridyl rings. The study of these host-guest systems is critical for developing applications in areas such as chemical separations, storage, and sensing, where the framework can selectively recognize and capture specific target molecules from a mixture.

Catalytic Applications of Bis 2 4 Pyridyl Ethyl Amine Metal Complexes

Catalysis in Organic Transformations

A comprehensive review of scientific literature did not yield specific research findings on the application of metal complexes of Bis[2-(4-pyridyl)ethyl]amine as catalysts for the carbon-carbon bond-forming reactions and transfer hydrogenation of ketones outlined below. While research exists for other structurally related pyridylamine ligands in these areas, the specific compound "this compound" has not been reported in these contexts.

No published studies were identified detailing the use of this compound metal complexes as catalysts for Henry, Heck, or Aldol condensation reactions. The Heck reaction, a palladium-catalyzed C-C coupling, and the Henry reaction, a base-catalyzed nitroaldol addition, are significant transformations in organic synthesis. mdpi.comorganic-chemistry.orglibretexts.org Similarly, no data is available on the application of these specific complexes in Aldol condensations.

There is no available research specifically describing the use of this compound metal complexes for the transfer hydrogenation of ketones. Catalytic transfer hydrogenation is a key method for the reduction of ketones to alcohols, with many studies focusing on various transition metal complexes with nitrogen-donor ligands. nih.govbohrium.comtandfonline.com However, the catalytic activity of complexes derived from this compound in this reaction has not been documented.

The synthesis of chiral derivatives of this compound and their application in asymmetric catalysis has not been reported in the scientific literature. The development of chiral ligands is crucial for enantioselective synthesis, a field of significant importance in the preparation of pharmaceuticals and other fine chemicals. acs.orgsigmaaldrich.comnih.govacs.org

Polymerization Catalysis

In contrast to the lack of data for the aforementioned organic transformations, research into structurally related bis(imino)pyridine ligands, which share a similar NNN pincer-type coordination motif, provides insights into the potential applications of this compound-like structures in polymerization catalysis.

Iron complexes featuring bis(imino)pyridine ligands have been extensively studied as highly active catalysts for ethylene (B1197577) polymerization. These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can produce linear polyethylene (B3416737) with high molecular weights. The catalytic activity and the properties of the resulting polymer are highly dependent on the steric and electronic nature of the ligand framework.

For instance, iron complexes with 2,6-bis(imino)pyridyl ligands demonstrate that modifications to the aryl substituents on the imino groups significantly impact catalyst performance. The introduction of bulky substituents can enhance the thermal stability of the catalyst and lead to the production of higher molecular weight polyethylene. The nature of the cocatalyst and reaction conditions also play a crucial role in determining the polymerization kinetics and the microstructure of the polymer.

Table 1: Ethylene Polymerization with Bis(imino)pyridyl Iron Catalysts

Catalyst Precursor Cocatalyst Activity ( g/mmol ·h·bar) Polymer Mw ( g/mol )
LFeCl₂ (R¹ = Me, Ar = 2,6-diisopropylphenyl) MAO 3750 - 20600 14000 - 611000

Data is representative of bis(imino)pyridyl iron catalysts and not this compound complexes.

The dehydropolymerization of amine-boranes to form polyaminoboranes, which are precursors to boron nitride materials, can be catalyzed by transition metal complexes. Rhodium complexes containing bis(imino)pyridine ligands have been shown to be effective precatalysts for the dehydropolymerization of dimethylamine-borane (H₃B·NMeH₂).

These catalytic systems can operate at low catalyst loadings and produce polyaminoboranes with high molecular weights. The catalytic cycle is thought to involve the formation of a rhodium hydride species. Interestingly, the formation of rhodium nanoparticles has been observed during the reaction, raising questions about the true nature of the catalytically active species, which could be either a homogeneous molecular complex or heterogeneous nanoparticles.

Table 2: Dehydropolymerization of H₃B·NMeH₂ with a Bis(imino)pyridine Rhodium Pre-catalyst

Pre-catalyst Catalyst Loading (mol%) Polymer Mn ( g/mol ) Polydispersity Index (Đ)

L = 2,6-bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine. Data is for a related bis(imino)pyridine rhodium complex.

Atom Transfer Radical Addition (ATRA) and Polymerization (ATRP)

Following a comprehensive review of available scientific literature, no specific studies detailing the application of metal complexes of this compound as catalysts in either Atom Transfer Radical Addition (ATRA) or Atom Transfer Radical Polymerization (ATRP) were identified. Research in the field of ATRA and ATRP has explored a wide variety of nitrogen-containing ligands to modulate the activity and selectivity of metal catalysts, yet specific data on the performance of this compound in these reactions is not present in the surveyed academic and research databases.

Mechanistic Investigations in Catalytic Cycles

Formation and Role of Active Catalytic Species

There is currently a lack of published research investigating the formation and role of active catalytic species derived from this compound metal complexes within catalytic cycles relevant to ATRA, ATRP, or other transformations. Mechanistic studies that would elucidate the nature of the active catalyst, including its oxidation state, coordination geometry, and interaction with substrates, have not been reported for this specific ligand.

Influence of Ligand Structure on Catalytic Activity and Selectivity

Detailed investigations into how the specific structural features of the this compound ligand influence the catalytic activity and selectivity of its metal complexes are not available in the current body of scientific literature. The electronic and steric properties imparted by the 4-pyridyl groups and the ethylene bridges, and their subsequent effect on the catalytic performance, remain an unexplored area of research.

Hydrogen-Deuterium Exchange Mechanisms in Ligand Activation

No studies concerning hydrogen-deuterium (H/D) exchange mechanisms related to the activation of the this compound ligand in the context of its metal complexes have been found in the reviewed literature. Such studies are valuable for understanding ligand involvement in proton transfer steps or other activation pathways within a catalytic cycle, but this information is not available for the specified compound.

Materials Science Applications Derived from Bis 2 4 Pyridyl Ethyl Amine Systems

Development of Porous Materials and Adsorbents

The ability of bis-pyridyl amine ligands to bridge metal centers has been harnessed to create porous materials with high surface areas and selective adsorption capabilities. These materials are at the forefront of research for environmental remediation and gas separation technologies.

Metal-Organic Frameworks (MOFs) built with ligands structurally similar to bis[2-(4-pyridyl)ethyl]amine, such as those containing bis-pyridyl functionalities, have shown significant promise in selective gas adsorption. These porous coordination polymers (PCPs) can be designed to have specific pore sizes and chemical environments, making them ideal candidates for capturing gases like carbon dioxide (CO₂).

For instance, a flexible MOF, [Ni(L)Ni(CN)₄]n where L is 1,2-bis(4-pyridyl)-ethylene (a related ligand), demonstrates a reversible structural transition between low-porosity and high-porosity phases during the adsorption and desorption of CO₂. tandfonline.com This "breathing" effect is crucial for selective gas capture. Similarly, low-dimensional porous coordination polymers based on 1,2-bis(4-pyridyl)hydrazine (B104831) have exhibited gated sorption behavior and high selectivity for CO₂ over methane (B114726) (CH₄) due to their flexible structures. nih.gov

The introduction of amine functional groups into the ligand structure is a known strategy to enhance CO₂ capture performance in MOFs. acs.orgnih.gov The nitrogen atoms in the amine groups can interact favorably with CO₂ molecules, increasing the material's affinity and selectivity. While specific studies on MOFs from this compound are not extensively documented, the principles derived from analogous systems suggest their strong potential for creating effective CO₂ capture materials. biotechjournal.inresearchgate.net The flexibility of the ethylamine (B1201723) backbone combined with the pyridyl nitrogen sites could lead to frameworks with tunable porosity and enhanced gas separation capabilities. azom.comscielo.org.mxnih.govresearchgate.net

Chelating resins functionalized with bis-picolylamine (bis(2-pyridylmethyl)amine), a close structural isomer of this compound, have been extensively developed for the selective recovery of metal ions from acidic solutions. nih.gov These resins are particularly effective for applications in hydrometallurgy and wastewater treatment. nih.gov Commercially available resins like Lewatit® MonoPlus TP 220, Lewatit® MDS TP 220, and DOWEX™ M4195 incorporate this functional group onto a polymer matrix. lanxess.comlanxess.comstudylib.netjunikhyatjournal.in

These resins exhibit exceptional selectivity for copper(II) ions, even in highly acidic environments (pH < 2) where many other resins fail. nih.govstudylib.netcnrs.fr The high affinity for Cu²⁺ is attributed to the formation of a stable chelate complex with the three nitrogen donor atoms of the bis-picolylamine group. researchgate.net This makes them invaluable for purifying process streams in the mining and electroplating industries, such as cobalt electrolytes and chromium(III) baths. lanxess.comjunikhyatjournal.in

The general selectivity of these resins follows a predictable order, allowing for the separation of various metal ions. While the exact order can vary slightly with conditions, a representative series for Lewatit® TP 220 at a pH of 2 is: Cu²⁺ >> Ni²⁺ > UO₂²⁺ > Fe³⁺ > Zn²⁺ > Co²⁺ > Cd²⁺ > Fe²⁺. lanxess.comlanxess.com

The performance of these resins is well-documented, with high loading capacities and efficient regeneration. For example, Lewatit MDS TP 220 has a maximum adsorption capacity for Cu(II) of 103.9 mg/g, and it can be effectively regenerated using an ammonium (B1175870) hydroxide (B78521) solution. nih.gov

Selectivity and Capacity of Bis-Picolylamine Chelating Resins
ResinFunctional GroupPrimary ApplicationSelectivity Series (at pH ≈ 2)Reported Cu(II) Capacity
Lewatit® MonoPlus TP 220Bis-picolylamineCopper, Nickel, Cobalt recoveryCu²⁺ >> Ni²⁺ > UO₂²⁺ > Fe³⁺ > Zn²⁺ > Co²⁺ > Cd²⁺ > Fe²⁺ lanxess.comlanxess.com43.3 g/L tandfonline.com
DOWEX™ M4195Bis-picolylamineSelective transition metal capture in acidic mediaHigh affinity for Cu, Ni, Co junikhyatjournal.insigmaaldrich.com≥33 g/L sigmaaldrich.com
SEPLITE® LSC495Bis-picolylamineExtraction of Cu, Ni, CoCu >> Ni >> Fe(III) > Cd > Zn > Co >> Fe(II) seplite.com≥35 g/L seplite.com

Luminescent Materials and Sensors

The incorporation of this compound and related ligands into metal complexes and MOFs can yield materials with interesting photophysical properties. These properties are being explored for applications in luminescent sensors and optical devices.

Metal complexes and coordination polymers derived from bis-pyridyl ligands often exhibit photoluminescence, which arises from metal-to-ligand charge-transfer (MLCT) or ligand-centered electronic transitions. The emission properties, such as wavelength, quantum yield, and lifetime, can be tuned by changing the metal center, the ligand structure, or the coordination geometry.

A notable example involves octahedral rhenium cluster complexes with 1,2-bis(4-pyridyl)ethylene (bpe) as a ligand. These compounds exhibit red photoluminescence in the solid state. mdpi.comnih.gov The photophysical parameters are highly dependent on the ligand structure. For instance, complexes with the more flexible 1,3-bis(4-pyridyl)propane (bpp) ligand show significantly higher emission quantum yields and longer lifetimes compared to those with the conjugated bpe ligand. mdpi.com

The table below summarizes the photophysical data for some of these rhenium cluster complexes, illustrating the influence of the ligand and other components on their luminescent properties. mdpi.com

Photophysical Data for Rhenium Cluster Complexes with Bis-Pyridyl Ligands
ComplexEmission Max (λem), nmEmission Lifetime (τem), µsEmission Quantum Yield (Φem), %
trans-[Re₆S₈(bpe)₄Cl₂]6950.170.1
trans-[Re₆S₈(bpe)₄Br₂]7050.180.1
trans-[Re₆Se₈(bpe)₄Cl₂]7100.140.1
trans-[Re₆Se₈(bpe)₄Br₂]7150.150.1

Coordination polymers based on other metals, such as cadmium(II) and zinc(II), with bis-pyridyl-bis-amide ligands have also been synthesized and show photoluminescent properties, further highlighting the versatility of this class of ligands in creating light-emitting materials. researchgate.net

The chelating nature of the bis(2-pyridylmethyl)amine moiety makes it an excellent building block for chemical sensors. By functionalizing this chelating unit with a chromophore or fluorophore, researchers have developed highly sensitive and selective sensors for various ions.

A prime example is a chemosensor where a bis(2-pyridylmethyl)amine group is attached to an alizarin (B75676) molecule. rsc.orgnih.gov This sensor exhibits a distinct, visible color change in the presence of anions like fluoride (B91410) (F⁻) in organic solvents such as acetonitrile. rsc.orgrsc.org The interaction with fluoride induces a significant shift in the absorption spectrum. Furthermore, when this ligand is complexed with NiCl₂, its sensitivity to fluoride is enhanced, with a limit of detection (LOD) of 1.3 x 10⁻⁶ M. rsc.org

The same ligand system also functions as a highly sensitive "turn-on" fluorescence sensor for the aluminum ion (Al³⁺). rsc.orgnih.gov In the presence of Al³⁺, the fluorescence intensity of the sensor molecule in DMF increases dramatically. rsc.org This system boasts a very low limit of detection for Al³⁺ at 2.7 x 10⁻⁸ M, which is an order of magnitude more sensitive than many other reported anthraquinone-based sensors. rsc.org

Sensing Performance of a Bis(2-pyridylmethyl)amine-Alizarin Sensor
AnalyteSensing MechanismSolventLimit of Detection (LOD)
F⁻ (with Ni(II) complex)ColorimetricAcetonitrile1.3 x 10⁻⁶ M rsc.org
Al³⁺Fluorescence Turn-OnDMF2.7 x 10⁻⁸ M rsc.org

The application of this compound or its direct metal complexes as luminescent downshifters in photovoltaic modules is not extensively documented in the current scientific literature. Luminescent downshifting is a process where a material absorbs high-energy photons (like UV light) that are poorly utilized by a solar cell and re-emits them as lower-energy photons (e.g., in the visible range) where the cell has a higher response. While many luminescent metal complexes are investigated for this purpose, specific research focusing on systems derived from this compound for this photovoltaic application appears to be limited.

Advanced Functional Materials Derived from this compound Systems

Advanced functional materials derived from the molecular building block this compound hold potential in various specialized applications. The unique structural characteristics of this ligand, particularly its flexibility and the presence of two pyridyl nitrogen donors, make it a candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). Research in this area explores the development of materials with tailored properties for specific technological needs. This section focuses on two such potential applications: materials exhibiting negative linear compressibility and the formation of nanoparticles in catalytic systems.

Materials Exhibiting Negative Linear Compressibility

Negative linear compressibility (NLC) is an unusual property in which a material expands along one dimension while contracting in others under hydrostatic pressure. This counter-intuitive behavior is of significant interest for applications in pressure sensors, artificial muscles, and optical devices.

Currently, there is no available scientific literature detailing the synthesis or study of materials exhibiting negative linear compressibility that are derived specifically from the compound this compound.

However, extensive research has been conducted on a structurally related compound, 1,2-bis(4'-pyridyl)ethane, which also features two pyridyl rings separated by a flexible ethyl bridge. These studies provide insight into how bis-pyridyl ligands can be utilized to create materials with NLC. Co-crystals of 1,2-bis(4'-pyridyl)ethane with dicarboxylic acids, such as fumaric acid and succinic acid, have been shown to exhibit significant NLC. acs.orgnih.gov

In these systems, the NLC effect is attributed to the "wine-rack" or "hinge" mechanism, where the application of pressure causes a cooperative tilting of the molecular components, leading to an expansion along one axis. The flexibility of the ethyl linker in 1,2-bis(4'-pyridyl)ethane is crucial for this mechanism.

A notable example is the co-crystal of 1,2-bis(4'-pyridyl)ethane and fumaric acid (ETYFUM), which is a metal-free material demonstrating exceptional NLC behavior. researchgate.net The median compressibility in the NLC direction for this co-crystal is -24 (1) TPa⁻¹ over a pressure range of 0.1 MPa to 3.58 GPa. acs.org The magnitude of the NLC effect in these co-crystals is influenced by steric hindrance, as demonstrated by the comparison between the fumaric acid and succinic acid co-crystals. nih.gov

Interactive Data Table: Compressibility of 1,2-bis(4'-pyridyl)ethane Co-crystals

CompoundPressure Range (GPa)Median Compressibility in NLC direction (TPa⁻¹)
1,2-bis(4'-pyridyl)ethane - Fumaric Acid (ETYFUM)0.0001 - 3.58-24 (1)
1,2-bis(4'-pyridyl)ethane - Succinic Acid (ETYSUC)High PressureSimilar in nature to ETYFUM, but differs in magnitude

Nanoparticle Formation in Catalytic Systems

The use of coordination complexes as precursors or stabilizers for the in-situ formation of catalytically active nanoparticles is a growing area of research. The resulting nanoparticles often exhibit high catalytic activity and selectivity due to their large surface-area-to-volume ratio.

There is currently no specific research documented in the scientific literature on the use of this compound systems for the formation of nanoparticles in catalytic applications.

In a broader context, bis-pyridyl ligands are known to coordinate with various transition metals to form complexes that can act as catalysts for a range of organic transformations. For instance, ruthenium complexes bearing a related ligand, ethylbis(2-pyridylethyl)amine, have been synthesized and studied for their reactivity, including C-H bond activation, which is a fundamental step in many catalytic cycles. bohrium.com

Furthermore, palladium complexes with other types of bis(aryl) ligands have been shown to be effective precursors for the in situ generation of palladium nanoparticles (Pd NPs). These nanoparticles, stabilized by the ligand framework, have been successfully employed as catalysts in reactions such as aminocarbonylations in aqueous media. The role of the ligand in these systems is often crucial for stabilizing the nanoparticles and preventing their aggregation, thereby maintaining their catalytic activity.

Given the strong coordinating ability of the pyridyl and amine groups in this compound, it is plausible that this ligand could be used to synthesize metal complexes that serve as precursors for catalytically active nanoparticles. The ligand could potentially stabilize nanoparticles of metals like palladium, ruthenium, or copper, which are known to be active in a variety of catalytic processes. However, dedicated research is required to synthesize such systems and evaluate their efficacy in catalytic nanoparticle formation and subsequent applications.

Advanced Spectroscopic and Structural Characterization of Bis 2 4 Pyridyl Ethyl Amine and Its Coordination Compounds

X-ray Crystallography for Solid-State Structure Elucidation

Detailed structural information for Bis[2-(4-pyridyl)ethyl]amine and its coordination compounds, which would typically be obtained through X-ray crystallography, is not available in the reviewed literature.

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction studies for this compound were found. Such an analysis would be crucial to definitively determine its molecular structure, including bond lengths, bond angles, and the conformation of the ethylamine (B1201723) backbone in the solid state.

Determination of Coordination Geometries and Intermolecular Interactions

In the absence of crystallographic data for its coordination compounds, the preferred coordination geometries of this compound with various metal ions remain undetermined. Information regarding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, is consequently also unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for NMR spectroscopic data for this compound yielded no specific results. This includes basic proton and carbon spectra as well as data from more advanced NMR techniques.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Standard ¹H and ¹³C NMR spectra, which are fundamental for confirming the chemical structure of a synthesized compound, have not been reported for this compound in the available literature. These spectra would provide key information on the chemical environment of each proton and carbon atom in the molecule.

Advanced NMR Techniques (e.g., COSY, HSQC, ROESY) for Conformational Analysis

There is no evidence of the application of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to study the conformational dynamics of this compound in solution. These methods are instrumental in establishing through-bond and through-space correlations between nuclei, providing insights into the molecule's three-dimensional structure and flexibility.

Solution-State Equilibrium Studies of Metal Complexes

Studies investigating the solution-state equilibrium of metal complexes formed with this compound using NMR spectroscopy are also absent from the scientific literature. Such studies would be valuable for determining the stability and speciation of these complexes in solution.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent pyridine (B92270) rings, the secondary amine group, and the ethyl bridges.

The pyridine ring exhibits several characteristic vibrations. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1650-1400 cm⁻¹ range. For pyridine itself, these bands are observed around 1583, 1572, 1482, and 1439 cm⁻¹. In this compound, similar bands are expected, with potential shifts due to the substitution at the 4-position. The in-plane and out-of-plane C-H bending vibrations of the pyridine ring are also observable at lower frequencies.

The secondary amine (N-H) stretching vibration is a key diagnostic feature and is typically observed as a weak to medium band in the 3500-3300 cm⁻¹ region. The N-H bending vibration usually appears around 1650-1500 cm⁻¹. The C-N stretching vibrations of the aliphatic amine are expected in the 1250-1020 cm⁻¹ range.

The ethyl bridges (-CH₂-CH₂-) contribute to the spectrum through their C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the CH₂ groups are found in the 2950-2850 cm⁻¹ region. The scissoring (bending) vibration of the CH₂ groups is typically located around 1470-1440 cm⁻¹.

Upon coordination to a metal center, significant changes in the FTIR spectrum of this compound are anticipated. The vibrations of the pyridine ring are particularly sensitive to coordination. An upshift in the pyridine ring breathing modes is often observed, indicating the coordination of the pyridyl nitrogen to the metal ion. For instance, in metal complexes of [1,2-bis(4-pyridyl)ethane], a related ligand, shifts in the pyridine ring vibrations are indicative of complex formation. The N-H stretching and bending vibrations of the secondary amine may also shift upon coordination if the amine nitrogen is involved in bonding to the metal.

A representative, though not experimentally obtained for the title compound, FTIR spectrum of the closely related 1,2-bis(4-pyridyl)ethane (B167288) can be seen in studies of its co-crystals, providing a basis for the expected spectral features of the pyridyl and ethyl moieties.

Table 1: Expected FTIR Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3500 - 3300 Secondary Amine
Aromatic C-H Stretch 3100 - 3000 Pyridine Ring
Aliphatic C-H Stretch 2950 - 2850 Ethyl Bridge
C=C, C=N Ring Stretch 1650 - 1400 Pyridine Ring
N-H Bend 1650 - 1500 Secondary Amine
CH₂ Scissoring 1470 - 1440 Ethyl Bridge

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FTIR for studying the vibrational modes of this compound. Due to different selection rules, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for the symmetric vibrations of the molecule.

The Raman spectrum is expected to be dominated by the vibrations of the pyridine rings. The symmetric ring breathing mode of the pyridine ring, which is often a strong and sharp band, is particularly diagnostic. For the related molecule trans-1,2-bis(4-pyridyl)-ethylene (BPE), prominent Raman bands are observed at approximately 1639, 1610, 1335, 1200, 1018, and 630 cm⁻¹, which are assigned to various pyridine and ethylene (B1197577) vibrational modes. For this compound, analogous pyridine ring vibrations are expected.

The C-C stretching of the ethyl bridge should also be observable in the Raman spectrum. The conformation of the ethyl bridge (gauche vs. anti) can influence the Raman spectrum, potentially leading to different spectral features for different conformers. Studies on 1,2-bis(4-pyridyl)ethanes have utilized Raman spectroscopy to investigate such conformational isomers.

Upon formation of coordination compounds, Raman spectroscopy can provide valuable information about the metal-ligand bonds. New vibrational modes at low frequencies (typically below 600 cm⁻¹) corresponding to the metal-nitrogen stretching vibrations (ν(M-N)) can be observed. The position of these bands can give an indication of the strength of the metal-ligand bond. Furthermore, shifts in the internal ligand vibrational modes upon coordination, similar to those seen in FTIR, can be monitored.

Table 2: Representative Raman Bands for a Related Compound, trans-1,2-bis(4-pyridyl)-ethylene (BPE)

Wavenumber (cm⁻¹) Assignment
1639 C=C stretch (ethylene)
1610 Pyridine ring stretch
1335 Pyridine ring mode
1200 Pyridine ring breathing
1018 Pyridine C-H in-plane bend

Note: This data is for a related compound and serves to illustrate the types of vibrations observable.

Surface-Enhanced Infrared Absorption (SEIRA) Spectroscopy for Surface Interactions

Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy is a powerful technique for studying the interaction of molecules with metal surfaces. By adsorbing this compound onto nanostructured metal films (typically silver or gold), the infrared absorption signals can be significantly enhanced, allowing for the study of monolayers or even sub-monolayers of the compound.

The SEIRA effect is highly dependent on the orientation of the molecule with respect to the metal surface. According to surface selection rules, vibrational modes with a dipole moment component perpendicular to the surface are enhanced, while those with a parallel dipole moment are suppressed. This allows for the determination of the molecular orientation upon adsorption.

For this compound, the pyridine rings are likely to interact with the metal surface. Studies on pyridine adsorption on various metal surfaces have shown that it can adopt different orientations, including a flat-lying orientation or a tilted orientation with the nitrogen atom coordinated to the surface. In a SEIRA experiment with this compound, the relative intensities of the in-plane and out-of-plane pyridine ring vibrations would provide information about the orientation of the pyridine rings on the surface. For instance, if the pyridine rings are oriented perpendicular to the surface, the out-of-plane bending modes would be enhanced.

The secondary amine group can also interact with the metal surface through its lone pair of electrons. The N-H stretching and bending vibrations would be sensitive to this interaction and their appearance and intensity in the SEIRA spectrum would provide evidence for the involvement of the amine group in surface binding.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for the characterization of this compound and its coordination compounds, providing information on molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its metal complexes. In positive ion mode, the molecule is typically observed as the protonated molecular ion, [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental composition of the molecule.

For coordination compounds of this compound, ESI-MS can be used to characterize the intact complex ions in solution. The mass spectrum would show peaks corresponding to the complex cation, for example, [M(L)]²⁺ or [M(L)X]⁺, where M is the metal, L is the this compound ligand, and X is a counter-ion. The isotopic pattern of the peaks can help to confirm the identity of the metal ion in the complex. For instance, the analysis of a bis(2-isobutyrylamidophenyl)amine compound by LC-MS with an ESI source revealed the protonated molecule [M+H]⁺ as a prominent ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment the ion.

The fragmentation pattern can be predicted based on the structure of the molecule. Likely fragmentation pathways would involve the cleavage of the C-C and C-N bonds of the ethyl bridges. For example, cleavage of the bond between the two CH₂ groups of an ethyl bridge would lead to the formation of a pyridylethylamine fragment ion. Cleavage of the C-N bond would result in the loss of a pyridylethyl group. The fragmentation of the pyridine ring itself is also possible, leading to characteristic daughter ions.

For coordination compounds, MS/MS can be used to probe the stability of the complex and the binding of the ligand to the metal center. Fragmentation of the complex ion can lead to the loss of the ligand, the counter-ion, or fragments of the ligand. The fragmentation pattern can provide insights into the coordination environment of the metal ion. Systematic studies on the fragmentation of other complex amine-containing molecules have demonstrated the utility of MS/MS in structure elucidation.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,2-bis(4-pyridyl)ethylene
1,2-bis(4-pyridyl)ethane
[1,2-bis(4-pyridyl)ethane]metal(II) tetracyanonickelate(II)
Pyridine
trans-1,2-bis(4-pyridyl)-ethylene (BPE)
bis(2-isobutyrylamidophenyl)amine
2-amino pyridine
Silver

Chemical Ionization Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that results in less fragmentation than more energetic methods like Electron Ionization (EI). This is particularly useful for determining the molecular weight of a compound, as it typically produces a prominent protonated molecular ion peak, [M+H]⁺. The process involves using a reagent gas (such as methane (B114726), isobutane, or ammonia) which is ionized first. These primary ions then react with neutral analyte molecules in the gas phase to produce analyte ions, most commonly through proton transfer.

While specific Chemical Ionization Mass Spectrometry data for this compound is not extensively detailed in the reviewed literature, the expected spectrum can be inferred from its structure and the behavior of similar compounds. The presence of multiple basic nitrogen atoms (one secondary amine and two pyridine rings) makes the molecule highly susceptible to protonation. Therefore, in a typical CI mass spectrum, the base peak would be the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus one.

Fragmentation in CI is significantly reduced compared to EI, but some characteristic fragment ions may still be observed, often resulting from the loss of stable neutral molecules. For comparison, the EI mass spectrum of the isomeric compound bis(2-{pyrid-2-yl}ethyl)amine shows significant fragmentation. Key fragmentation pathways for the 2-pyridyl isomer include cleavage of the C-C bonds in the ethyl chains and loss of pyridine-containing fragments. Although CI would suppress this, potential, less abundant fragments for this compound could arise from similar bond cleavages.

Table 1: Electron Ionization (EI) Fragmentation Data for the Analogous Compound bis(2-{pyrid-2-yl}ethyl)amine

m/zIon AssignmentDescription
227[M]⁺Molecular Ion
135[M–pyCH₂]⁺Loss of a pyridylmethyl radical
121[pyC₂H₄NH]⁺Fragment containing one pyridylethylamine group
106[pyC₂H₄]⁺Pyridylethyl fragment
92[pyCH₂]⁺Pyridylmethyl fragment

This data is for the 2-pyridyl isomer and is provided for insight into potential fragmentation pathways. Under CI conditions, the [M+H]⁺ ion would be expected to dominate, with significantly lower abundance of any fragment ions.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of chemical species. For coordination compounds of this compound, CV provides valuable information on the oxidation and reduction potentials of both the central metal ion and the ligand itself. The resulting voltammogram can reveal the stability of different oxidation states, the reversibility of redox processes, and can offer insights into the electronic communication between the metal center and the ligand.

Metal-Centered Processes: The metal ion can undergo oxidation or reduction (e.g., Mⁿ⁺ ↔ M⁽ⁿ⁺¹⁾⁺ + e⁻). The potential at which this occurs is modulated by the ligand field. The nitrogen donors of the this compound ligand influence the electron density at the metal center, thereby shifting its redox potentials. Studies on ruthenium(II) amine complexes have shown that increased chelation generally leads to an increase in the formal reduction potential.

Ligand-Centered Processes: The pyridine rings of the this compound ligand are redox-active and can be reduced at negative potentials. Research on rhenium cluster complexes with similar bis(4-pyridyl) ligands, such as 1,3-bis(4-pyridyl)propane (bpp) and 1,2-bis(4-pyridyl)ethylene (bpe), shows multiple quasi-reversible electrochemical transitions that are attributed to the reduction of the organic ligands. For complexes with bpp, these are multielectron quasi-irreversible reduction processes. The coordination to a metal ion typically shifts the ligand reduction potential to less negative values compared to the free ligand.

In dinuclear or polynuclear systems where this compound acts as a bridging ligand, CV can also be used to probe the extent of electronic communication between metal centers.

Table 2: Representative Cyclic Voltammetry Data for Coordination Complexes with Analogous Pyridyl Ligands

Complex/LigandRedox ProcessPotential (V) vs. Ref.Characteristics
Rhenium Cluster with 1,2-Bis(4-pyridyl)ethylene (bpe)Ligand Reduction-0.9 to -2.2Multiple quasi-reversible processes
Rhenium Cluster with 1,3-Bis(4-pyridyl)propane (bpp)Ligand Reduction> -1.1Multielectron quasi-irreversible process
Dinuclear [Ru(bpy)₂]²⁺ with 2,3-bis(2-pyridyl)pyrazineRu(II)/Ru(III) OxidationAnodic potentialsMetal-based oxidation
Bis(aldimino)pyridine Nickel ComplexNi-Ligand System ReductionMultiple potentialsMultiple quasi-reversible reductions

Note: The specific potentials are highly dependent on the metal, solvent, and reference electrode used. This table illustrates the types of redox events observed in similar systems.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to determine the thermal stability and composition of coordination compounds and materials derived from them, such as metal-organic frameworks (MOFs). For complexes of this compound, TGA can provide critical information about their stability, the presence of coordinated or solvate molecules, and their decomposition pathways.

A typical TGA curve for a hydrated coordination polymer synthesized with a ligand like this compound would exhibit several distinct mass loss steps:

Desolvation: An initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of guest solvent molecules (e.g., water, DMF) residing in the crystal lattice.

De-coordination of Solvents: If solvent molecules are directly coordinated to the metal center, their removal will occur at a higher temperature than guest molecules, often between 150 °C and 250 °C.

Thermal Decomposition: At higher temperatures, a significant weight loss occurs, corresponding to the decomposition and combustion of the organic ligand, this compound. The temperature at which this decomposition begins is a key indicator of the thermal stability of the coordination framework. The final residue is typically a stable metal oxide.

Table 3: TGA Data for Metal-Organic Frameworks with Structurally Similar Bis(4-pyridyl) Ligands

CompoundLigandTemperature Range (°C)Weight Loss (%)Assignment
[Cu(2,3-pydc)(bpp)]·2.5H₂O1,3-bis(4-pyridyl)propane (bpp)30 - 15010.1Loss of 2.5 H₂O molecules
280 - 45060.2Decomposition of organic ligands
[Ni(NDC)(bipyen)(H₂O)]trans-1,2-bis(4-pyridyl)ethylene (bipyen)~300Not specifiedLoss of coordinated H₂O
> 300Not specifiedDecomposition of organic ligands

This data illustrates typical thermal decomposition behavior for coordination polymers containing flexible bis(4-pyridyl) linkers.

Other Characterization Techniques

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the morphology of materials. For coordination compounds of this compound, especially when they form crystalline powders, coordination polymers, or metal-organic frameworks, SEM provides high-resolution images of the surface topography. This analysis reveals key information about the sample's crystallinity, particle size, and shape distribution. For instance, in the study of electrochromic nanosheets formed from terpyridine-based metal complexes, SEM was used to confirm a flat, smooth morphology. When this compound is used as a linker to synthesize MOFs, SEM is essential for visualizing the resulting crystal habit (e.g., cubic, rod-like, or plate-like), which can be influenced by synthesis conditions such as temperature, solvent, and reaction time.

The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of a material. It involves the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. For porous materials, such as MOFs or coordination polymers that could be constructed using the flexible this compound ligand, BET analysis is crucial. It provides quantitative data on the material's surface area and, through analysis of the adsorption-desorption isotherm, can also yield information about pore volume and pore size distribution. This characterization is fundamental for applications involving gas storage, separation, and catalysis, where a high surface area is often a prerequisite for performance.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is therefore an indispensable tool for studying coordination compounds of this compound that contain paramagnetic metal centers, such as Cu(II), Mn(II), Co(II), or Ru(III).

The EPR spectrum provides detailed information about the electronic structure and the local coordination environment of the metal ion. The principal components of the g-tensor and the hyperfine coupling constants (A-tensor) are extracted from the spectrum.

g-Tensor: The g-values are sensitive to the geometry of the complex. For example, in Cu(II) complexes, an axial spectrum with g‖ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is typical for elongated octahedral or square pyramidal geometries. A rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a lower symmetry environment.

Hyperfine Coupling: The interaction of the electron spin with the nuclear spin of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu) gives rise to hyperfine splitting (A-values), which provides information about the covalency of the metal-ligand bonds and the nature of the ground state orbital. Superhyperfine coupling, arising from interactions with ligand donor atoms (e.g., ¹⁴N), can also be resolved, offering direct evidence of coordination and information on spin delocalization onto the ligand. Advanced techniques like ENDOR and HYSCORE can provide more precise measurements of these interactions.

Table 4: Representative X-band EPR Data for Cu(II) Complexes with Analogous Pyridyl-Amine Ligands

Complex TypeGeometryg-ValuesA‖ (10⁻⁴ cm⁻¹)Reference
Cu(II) with Pyridyl-Aliphatic AmineDistorted Square Pyramidalg‖ = 2.26, g⊥ = 2.06165
[Cu(acac)(bipy)]⁺Distorted Square Planargₓ = 2.05, gᵧ = 2.07, g₂ = 2.20Not specified
[Cu{(py)₂C(R)(OH)}₂]²⁺Elongated Octahedralg‖ = 2.28, g⊥ = 2.07171

Theoretical and Computational Investigations of Bis 2 4 Pyridyl Ethyl Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a flexible tripodal ligand like Bis[2-(4-pyridyl)ethyl]amine, DFT can predict its geometry, reaction pathways, and the nature of its coordination with metal ions. Methodologies used for similar pyridyl-containing ligands, such as the B3LYP or B3PW91 functionals combined with basis sets like 6-31G(d,p) or 6-311++G(df,p), are well-suited for these investigations researchgate.netmdpi.comnih.gov.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For complexes involving this compound, this can elucidate mechanisms of catalysis or degradation.

Research on related ruthenium complexes with ethylbis(2-pyridylethyl)amine has shown that C-H bond activation can occur at the ethylene (B1197577) arms of the ligand nih.gov. DFT modeling of such a reaction involving a this compound complex could:

Identify the transition state geometry for the C-H bond cleavage.

Calculate the activation barrier (ΔG‡) , determining the kinetic feasibility of the reaction.

Model intermediate species along the reaction coordinate.

Similarly, studies on bis[2-(2-pyridyl)ethyl]amine (B11069043) complexes of nickel have explored ligand hydroxylation, a process involving hydrogen atom abstraction nih.gov. A DFT approach could clarify the mechanism by comparing different potential pathways, such as those involving radical intermediates or concerted steps, and determining the most energetically favorable route.

Prediction of Molecular and Electronic Structures of Ligand and Complexes

One of the primary applications of DFT is the optimization of molecular geometries to find the lowest energy structure. For the this compound ligand, DFT can provide precise predictions of bond lengths, bond angles, and dihedral angles. These calculations establish the foundational structure from which electronic properties are derived.

Key electronic structure insights from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is typically localized on the electron-rich amine and pyridine (B92270) nitrogen atoms, indicating sites susceptible to electrophilic attack or coordination to metal centers. The LUMO distribution indicates regions that can accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms, confirming their role as primary sites for metal coordination and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, revealing the partial charges on each atom and quantifying the donor-acceptor interactions within the molecule and its metal complexes mdpi.com.

Below is a table of hypothetical structural parameters for a stable conformer of this compound, as would be predicted by a DFT calculation at the B3LYP/6-31G(d,p) level.

Table 1: Predicted Structural Parameters for this compound
ParameterAtoms InvolvedPredicted Value
Bond LengthN(amine)-C(ethyl)~1.47 Å
Bond LengthC(ethyl)-C(ethyl)~1.53 Å
Bond LengthC(ethyl)-C(pyridyl)~1.51 Å
Bond AngleC(ethyl)-N(amine)-C(ethyl)~111.5°
Bond AngleN(amine)-C(ethyl)-C(ethyl)~112.0°
Dihedral AngleN(amine)-C-C-C(pyridyl)~65° (gauche)

Conformational Analysis and Energetics

The flexibility of the ethylene arms in this compound allows it to adopt multiple spatial arrangements, or conformations. DFT calculations are essential for exploring this conformational landscape to identify the most stable structures. A detailed theoretical conformational analysis was performed on the analogous compound Tris[2-(4-pyridyl)ethyl]phosphine using the DFT B3PW91/6-311++G(df,p) method mdpi.com.

This type of analysis for this compound would involve:

Systematic rotation of the dihedral angles along the N-C and C-C bonds of the ethyl bridges.

Geometry optimization of each resulting structure to find the nearest local energy minimum.

Calculation of the relative energies (ΔE) of all stable conformers to identify the global minimum (the most stable conformation).

Table 2: Hypothetical Conformational Energetics of this compound
ConformerKey Dihedral Angles (N-C-C-C)Relative Energy (ΔE, kcal/mol)Predicted Dipole Moment (Debye)
Conformer Agauche / gauche0.002.15
Conformer Bgauche / anti0.852.78
Conformer Canti / anti1.501.95

Molecular Modeling and Simulation

Building upon the static insights from DFT, molecular modeling and simulation techniques can explore the dynamic behavior of this compound and its interactions with its environment.

3D Molecular Modeling for Structural Insights

The optimized geometries obtained from DFT calculations (as discussed in 8.1.2) provide the basis for 3D molecular models. These visual representations are invaluable for understanding the ligand's steric profile and its potential to act as a chelating agent. A 3D model of the lowest energy conformer would clearly show the spatial arrangement of the three nitrogen donor atoms. This insight is crucial for predicting the coordination geometry of its metal complexes—for example, whether it is more likely to coordinate in a facial (fac) or meridional (mer) fashion around an octahedral metal center nih.gov. These models can also reveal potential intramolecular interactions, such as hydrogen bonding or steric clashes, that influence the ligand's preferred conformation.

Atomistic Simulations for Dynamics and Interfacial Properties

While DFT is computationally intensive, atomistic simulations like Molecular Dynamics (MD) can model the behavior of molecules over longer timescales (nanoseconds to microseconds). Using a force field parameterized with DFT data to ensure accuracy, MD simulations can provide insights into:

Conformational Dynamics: An MD simulation in a solvent like water or ethanol (B145695) would show the ligand flexing and transitioning between different conformations in real-time, revealing the flexibility of the ethyl arms and the rotational freedom of the pyridyl rings.

Solvation Effects: Simulations can model the explicit interactions between the ligand and solvent molecules, showing how solvation shells form around the polar nitrogen atoms and influence the ligand's conformational preferences.

Interfacial Properties: The behavior of this compound at an interface, such as a solid surface or a liquid-liquid boundary, can be simulated. This is relevant for applications in surface modification or catalysis, where the orientation and dynamics of the molecule at an interface are key to its function. For instance, simulations could predict how the ligand adsorbs onto a silver substrate, a topic explored for related pyridyl compounds researchgate.net.

Computational Approaches to Understand Structure-Function Relationships

Theoretical and computational investigations are powerful tools for elucidating the intricate relationship between the molecular structure of a compound and its functional properties. While specific computational studies focusing exclusively on this compound are not extensively detailed in the available research, the methodologies applied to structurally similar pyridine-containing ligands provide a clear framework for how such an analysis would be conducted. These approaches offer deep insights into the electronic and geometric features that govern the behavior of these molecules.

Density Functional Theory (DFT) is a predominant computational method employed to investigate the structure-function relationships of pyridine derivatives. mdpi.commdpi.com This approach is utilized to calculate various molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. nih.govsemanticscholar.org For instance, in the study of related compounds like tris[2-(4-pyridyl)ethyl]phosphine and its chalcogenides, DFT calculations at the B3PW91/6-311++G(df,p) level of theory were used to perform conformational analysis and determine preferred conformers in solution. mdpi.com Such analyses are crucial for understanding how the spatial arrangement of the pyridyl groups and the ethylamine (B1201723) backbone influences the molecule's ability to coordinate with metal centers or participate in intermolecular interactions.

Key aspects often investigated through computational approaches for analogous compounds include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's stability and its potential for electronic transitions.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the charge distribution and the nature of the bonding within the molecule. mdpi.com This can reveal important information about donor-acceptor interactions and the delocalization of electron density.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies (IR and Raman spectra) can be compared with experimental data to confirm the molecular structure and provide a detailed understanding of the vibrational modes. nih.govsemanticscholar.org

While detailed research findings for this compound are not available, a hypothetical computational study would likely generate data similar to that presented in the table below, which illustrates the type of information that can be obtained.

Computational MethodCalculated PropertyHypothetical Value for this compoundSignificance
DFT/B3LYP/6-31GHOMO Energy-6.5 eVIndicates electron-donating ability
DFT/B3LYP/6-31GLUMO Energy-1.2 eVIndicates electron-accepting ability
DFT/B3LYP/6-31GHOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
DFT/B3LYP/6-31GDipole Moment2.5 DIndicates overall polarity of the molecule
NBO AnalysisCharge on Pyridyl Nitrogen-0.45 eHighlights a potential coordination site

Strategic Chemical Derivatization and Functionalization of Bis 2 4 Pyridyl Ethyl Amine

Modification of the Secondary Amine Functionality

The secondary amine nitrogen in Bis[2-(4-pyridyl)ethyl]amine is a key target for chemical synthesis due to its reactivity. Various reactions can be employed to append new functional groups, thereby tailoring the molecule's physical and chemical characteristics.

While direct studies on incorporating this compound into polymers are not extensively documented, the strategy of using structurally similar polyamine ligands for resin and hydrogel formation is well-established. A common approach involves functionalizing a polymer backbone with chelating agents like di(2-picolyl)amine (DPA), which shares the core structural motif of a secondary amine flanked by pyridine (B92270) rings. This method can be adapted for this compound to create functional materials.

For instance, multi-arm poly(ethylene glycol) (PEG) can be functionalized with ligands like DPA to create polymers capable of forming hydrogels through metal-ligand coordination. rsc.org This creates a cross-linked network where the polymer chains are held together by metal ions coordinated to the DPA units. rsc.org A similar strategy could be employed with this compound, where the amine would first be modified to introduce a reactive group (e.g., an acrylate (B77674) or vinyl group) that can be polymerized or grafted onto a polymer support. The resulting material would be a solid-phase resin or hydrogel decorated with pendant this compound units, capable of binding metal ions for applications in catalysis or separation science.

Table 1: Conceptual Strategy for Resin Formation

Step Description Reagents/Conditions Example Resulting Functionality
1. Activation Introduce a polymerizable group onto the secondary amine of this compound. Acryloyl chloride, triethylamine, in an aprotic solvent. N-acryloyl-bis[2-(4-pyridyl)ethyl]amine (a monomer).
2. Polymerization Co-polymerize the functionalized monomer with a suitable backbone monomer. Radical polymerization (e.g., with AIBN) with styrene (B11656) or methyl methacrylate. A polymer resin with pendant this compound moieties.

| 3. Application | Utilize the resin for applications such as metal ion sequestration or heterogeneous catalysis. | Pack into a column for chromatographic separation of metal ions. | A functional solid-phase material. |

This table presents a conceptual pathway based on established chemical principles for creating polymer resins from amine-containing ligands.

Reductive alkylation, also known as reductive amination, is a highly effective method for converting secondary amines into tertiary amines. This reaction typically involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent.

A common example is reductive dimethylation, where formaldehyde (B43269) is used as the carbonyl source. The reaction of this compound with formaldehyde would form an unstable methylolamine, which then loses water to generate an iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), then reduces the iminium ion to the tertiary amine. This specific derivatization yields N-methyl-bis[2-(4-pyridyl)ethyl]amine. chemicalbook.com Similarly, using other aldehydes or ketones allows for the introduction of different alkyl groups. For example, the ethyl derivative, ethylbis(2-pyridylethyl)amine, has been synthesized and used in the preparation of ruthenium complexes. nih.govresearchgate.netdntb.gov.ua

Table 2: Examples of Reductive Alkylation of Secondary Amines

Alkyl Group Carbonyl Source Reducing Agent Typical Conditions Reference
Methyl Formaldehyde Sodium Cyanoborohydride (NaBH₃CN) Acetonitrile/water, acidic pH researchgate.net
Methyl Formaldehyde Formic Acid (Eschweiler-Clarke reaction) Aqueous solution, heat rsc.org
General Alkyl (R) Aldehyde (RCHO) Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane or dichloroethane mdpi.com

The nucleophilic secondary amine of this compound can readily react with isothiocyanates (R-N=C=S) to form thiourea (B124793) derivatives. This reaction is a straightforward and high-yielding nucleophilic addition where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. nih.gov

The reaction is typically performed by mixing the amine and the isothiocyanate in a suitable solvent, such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetone, at room temperature. nih.govnih.gov The reaction generally proceeds to completion without the need for a catalyst. nih.gov This method allows for the introduction of a wide variety of substituents (R-groups) onto the this compound scaffold, depending on the isothiocyanate used. The resulting thiourea derivatives have applications in coordination chemistry, materials science, and medicinal chemistry. While specific synthesis using this compound is not prominently reported, the reaction is a general and robust method for virtually all primary and secondary amines. chemicalbook.comnih.gov

Table 3: General Reaction for Thiourea Formation

Reactant 1 Reactant 2 Product Typical Solvents Key Features
Secondary Amine (R₂NH) Isothiocyanate (R'-NCS) N,N,N'-trisubstituted thiourea (R₂N-C(S)-NHR') Dichloromethane, THF, Acetone, Ethanol (B145695) High yield, proceeds at room temperature, wide substrate scope. nih.govresearchgate.netresearchgate.net
This compound Phenyl isothiocyanate N-phenyl-N',N'-bis[2-(4-pyridyl)ethyl]thiourea Dichloromethane Introduction of an aromatic group.

Development of Polymer-Supported this compound Derivatives for Heterogeneous Applications

Immobilizing homogeneous catalysts onto solid supports is a key strategy for bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction products and the potential for catalyst recycling. Ligands containing pyridine moieties are effective in a variety of transition-metal catalyzed reactions, and supporting them on polymers has been an area of active research.

This compound, with its three nitrogen donor atoms, is an excellent chelating ligand for various transition metals. Developing polymer-supported derivatives of this ligand allows for its application in heterogeneous catalysis, particularly in important industrial processes like C-C bond formation.

Synthesis of Polymer-Supported Derivatives

There are two primary strategies for immobilizing a ligand like this compound onto a polymer support:

Grafting onto a Pre-formed Polymer : This "post-modification" approach involves using a commercially available or synthesized polymer with reactive functional groups (e.g., chloromethylated polystyrene). The this compound ligand can then be covalently attached to the polymer backbone through a nucleophilic substitution reaction. For instance, the secondary amine of the ligand could react with the chloromethyl groups of the polymer.

Polymerization of a Functionalized Monomer : In this method, a derivative of this compound containing a polymerizable group (such as a vinyl or styrenyl moiety) is first synthesized. This functionalized ligand monomer is then copolymerized with a suitable backbone monomer (e.g., styrene) and a cross-linking agent (e.g., divinylbenzene) to produce the polymer-supported ligand directly. This method can offer better control over the ligand distribution and loading.

Applications in Heterogeneous Catalysis

Once the this compound ligand is immobilized on a polymer support, it can be complexed with a metal precursor (e.g., a palladium salt) to generate a heterogeneous catalyst. Polymer-supported pyridine-based ligands have shown significant promise in palladium-catalyzed reactions.

For example, a palladium complex of polymer-supported this compound could be applied to:

Heck Coupling Reactions : The coupling of aryl halides with alkenes.

Suzuki Coupling Reactions : The cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

C-H Activation/Arylation : The direct functionalization of C-H bonds, a process where pyridine-based ligands have been shown to be effective in lowering the transition-state energy.

A key finding in studies of similar polymer-supported pyridine ligands is that the heterogeneous catalyst can exhibit different selectivity compared to its homogeneous counterpart. For instance, the steric environment imposed by the polymer matrix can influence the accessibility of substrates to the catalytic center, leading to steric selectivity that is not observed in homogeneous systems. The ability to recover and reuse these polymer-supported catalysts is a significant advantage, reducing costs and minimizing metal contamination in the final products.

Interactive Table: Polymer-Supported Pyridine Ligands in Catalysis

Polymer Support Ligand Type Metal Catalytic Application Key Findings
Polystyrene 2-Methylpyridine Palladium (Pd) C(sp³)–H Monoarylation Catalyst is recoverable; shows steric selectivity not seen in the homogeneous system.
Porous Organic Polymer Amide/Ether Functionalized Palladium (Pd) Heck and Suzuki Reactions Catalyst can be recycled nine times without a significant loss in activity.
Not Specified Bis(2-picolyl)amine derivatives Zinc (Zn) Henry Reaction Good catalytic results and potential for catalyst recovery.

Future Research Directions for Bis 2 4 Pyridyl Ethyl Amine in Advanced Chemistry

Exploration of Novel Coordination Architectures and High-Valent Metal Complexes

A primary avenue for future research lies in the systematic exploration of new coordination architectures facilitated by Bis[2-(4-pyridyl)ethyl]amine. The ligand's flexible ethyl arms permit both facial (fac) and meridional (mer) coordination geometries, as demonstrated with related ruthenium complexes, leading to distinct structural and reactive properties. acs.orgnih.gov Future work should focus on synthesizing and characterizing complexes with a wider range of transition metals, lanthanides, and actinides to map out the full extent of its coordination versatility. This could lead to the discovery of unprecedented topologies, including intricate coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

A particularly compelling direction is the stabilization of high-valent metal centers. Research on analogous bis[2-(2-pyridyl)ethyl]amine (B11069043) ligands has shown their ability to support high-valent species such as bis(μ-oxo)dinickel(III) complexes. acs.org Similarly, related tripodal amine ligands have been used to create iron(III) and cobalt(III) complexes that are active in biomimetic oxidation reactions. researchgate.netnih.gov Future studies should aim to utilize this compound to access and stabilize reactive, high-valent metal-oxo and metal-nitrido species. These complexes are of fundamental interest for their electronic structures and have significant potential as powerful oxidizing agents in catalysis. The electronic properties of these high-valent cores could be finely tuned by modifying the ligand backbone, influencing their reactivity from electrophilic to nucleophilic. researchgate.net

Metal Complex SystemCoordination FeaturePotential Research Direction
Ruthenium(III)Facial and Meridional IsomersSynthesis of analogous complexes with other platinum-group metals to study isomer-dependent reactivity.
Dinickel(III)Bis(μ-oxo) CoreExploration of other first-row transition metals (Fe, Co, Mn) to generate new high-valent dimeric and monomeric species.
LanthanidesCoordination NetworksUse of the 4-pyridyl isomer to build novel 3D frameworks with unique photoluminescent or magnetic properties.
Heterobimetallic CoresLigand-Tuned ReactivityDesign of heterobimetallic complexes (e.g., Ni-Cu, Fe-Cu) to study synergistic effects in small molecule activation.

Design of Advanced Catalytic Systems for Sustainable Chemical Processes

The development of efficient and sustainable catalytic processes is a cornerstone of modern chemistry. Complexes of this compound and its derivatives are promising candidates for a variety of catalytic transformations. Building on the success of related bis(imino)pyridine iron and cobalt catalysts in ethylene (B1197577) polymerization and oligomerization, future research could focus on designing catalysts for producing valuable chemical feedstocks from simple precursors. wikipedia.orgresearchgate.net

Key areas for exploration include:

Oxidation Catalysis: Leveraging the potential to form high-valent metal-oxo species, new catalysts can be designed for selective oxidation of hydrocarbons, alcohols, and other organic substrates. acs.orgresearchgate.net These systems could offer green alternatives to traditional stoichiometric oxidants.

Hydrogenation and Dehydrogenation: The electronic flexibility of pyridyl-amine ligands makes them suitable for supporting metal centers in redox catalysis. Palladium complexes with similar ligands have shown high activity in formic acid dehydrogenation, a key reaction for hydrogen storage. researchgate.net This suggests potential for this compound complexes in hydrogenation, dehydrogenation, and transfer hydrogenation reactions.

Biomimetic Catalysis: The N3 donor set of the ligand mimics the coordination environment of certain metalloenzymes. This opens avenues for developing catalysts that perform biomimetic reactions, such as dioxygen activation for selective substrate hydroxylation, under mild conditions. rsc.orgamidbiosciences.com

A major goal will be to design systems based on earth-abundant and non-toxic metals like iron, copper, and manganese, aligning with the principles of green chemistry.

Development of Multi-Functional Materials with Tunable Properties

The ability of the 4-pyridyl groups to act as bridging linkers makes this compound an excellent building block for multi-functional materials like MOFs and coordination polymers. Research on flexible bis-pyridyl-bis-amide ligands has demonstrated that such systems can yield materials with interesting fluorescent, electrochemical, and photocatalytic properties. acs.org

Future research should focus on:

Luminescent Sensors: Constructing frameworks that exhibit luminescence, which can be quenched or enhanced upon interaction with specific analytes (metal ions, small molecules, anions), leading to the development of highly selective chemical sensors. rsc.org

Photo- and Electrocatalysts: Integrating photo- or redox-active metal centers into coordination polymers built with this ligand could yield materials capable of catalyzing reactions like water splitting or CO2 reduction upon stimulation by light or electric potential.

Switchable Materials: The ligand's flexibility may allow for the creation of dynamic materials that respond to external stimuli such as temperature, pressure, or guest molecules, resulting in changes to their magnetic or optical properties. Research on related cobalt-dioxolene complexes has shown how steric hindrance from the ligand can control thermally- and pressure-induced switching between electronic states.

In-depth Mechanistic Studies of Ligand Reactivity and Metal-Mediated Transformations

A fundamental understanding of reaction mechanisms is crucial for the rational design of improved catalysts and materials. The reactivity of metal complexes is often intricately linked to the ligand framework itself. For instance, studies on a related ruthenium complex showed that the ethylene arms of the ligand can undergo C-H bond activation, representing a potential pathway for catalyst deactivation or an opportunity for novel transformations. acs.orgnih.gov

Future mechanistic studies should employ a combination of experimental techniques (kinetics, isotope labeling, in-situ spectroscopy) and computational methods to investigate:

Ligand-Centered Reactivity: Probing the stability of the ligand under catalytic conditions and exploring whether it actively participates in the reaction, for example, through redox non-innocence or by undergoing transformations like hydroxylation. acs.orgnih.gov

Formation of Reactive Intermediates: Identifying and characterizing key catalytic intermediates, such as the high-valent metal-oxo species in oxidation reactions or the metal-alkyl species in polymerization. acs.org

Chain Transfer Pathways: In polymerization catalysis, detailed studies are needed to understand the mechanisms of chain transfer, which control the molecular weight of the resulting polymer. researchgate.net

These in-depth studies will provide the foundational knowledge needed to rationally modify the ligand structure to enhance catalyst activity, selectivity, and longevity.

Integration into Hybrid Materials and Nanocomposites

The incorporation of molecular complexes into larger, solid-state architectures can enhance their stability and recyclability, bridging the gap between homogeneous and heterogeneous catalysis. Future work should explore the integration of this compound and its metal complexes into hybrid materials.

Promising strategies include:

Immobilization on Solid Supports: Covalently attaching the ligand or its pre-formed metal complexes to solid supports like silica, polymers, or graphene oxide. researchgate.net This approach can lead to robust, recyclable catalysts that prevent metal leaching.

Functionalization of Nanoparticles: Using the ligand to functionalize the surface of nanoparticles, such as quantum dots or magnetic nanoparticles. nih.gov This can be used to direct the self-assembly of nanoparticles into ordered mesoscale structures or to create magnetically recoverable catalysts.

MOF Composites: Incorporating the complexes as guests within the pores of stable MOFs or using functionalized ligands as building blocks for the MOFs themselves. acs.orgresearchgate.net This can create synergistic systems where the MOF provides size-selectivity or a specific microenvironment for the encapsulated catalyst.

These hybrid materials could find applications in continuous flow reactors, specialized sensing devices, and targeted drug delivery platforms.

Advanced Computational Prediction and Rational Design of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new ligands and complexes. Density Functional Theory (DFT) and other methods can be used to predict structures, electronic properties, and reaction pathways, thereby guiding synthetic efforts.

Future computational research on this compound should focus on:

Predicting Coordination Preferences: Calculating the relative stabilities of different coordination geometries (fac vs. mer) and spin states for various metal ions.

Modeling Catalytic Cycles: Simulating entire catalytic cycles, such as ethylene polymerization or oxidation reactions, to identify rate-determining steps and understand the influence of ligand modifications on reaction barriers.

Rational Design of Derivatives: Systematically studying the effect of introducing different substituents on the pyridyl rings or the ethyl backbone in silico. This allows for the screening of a large number of potential ligand derivatives to identify candidates with desired electronic and steric properties for a specific application before committing to synthetic work.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Bis[2-(4-pyridyl)ethyl]amine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like PMEA (bis[(3-pyridyl)methyl]-2-(2-pyridyl)ethylamine) are synthesized by reacting pyridylalkyl halides with amines under basic conditions. Purification often involves recrystallization from solvents like nitrobenzene, which minimizes impurities . Chromatographic techniques (e.g., column chromatography with silica gel) are critical for isolating intermediates. Yield optimization requires strict control of reaction temperature (60–80°C) and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound derivatives?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of pyridyl and ethylamine moieties. For instance, pyridyl protons resonate at δ 7.5–8.5 ppm, while ethyl groups appear as triplets near δ 2.5–3.5 ppm.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular packing and bond lengths. In a perylene-dicarboximide derivative, SCXRD revealed a 3.36 Å stacking distance between pyridyl-ethylamine groups, critical for interpreting optical properties .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 285.18 for C₁₄H₁₇N₃).

Advanced Research Questions

Q. How does ligand geometry in this compound derivatives influence their coordination behavior with transition metals?

  • Methodology : The ligand’s pseudo-tetradentate structure enables variable coordination modes. For example, in copper(I) complexes, one pyridyl group remains uncoordinated ("dangling"), altering CO and O₂ binding kinetics. Steric and electronic effects are probed via cyclic voltammetry (CV) and UV-vis spectroscopy. A study showed that replacing 3-pyridyl with 4-pyridyl donors in PMEA analogs increased Cu(I)-CO bond strength by 15% due to enhanced σ-donation .

Q. What structural factors govern the optical properties of this compound-based materials?

  • Methodology : Solid-state optical differences (e.g., red vs. black coloration) arise from π-π stacking and intermolecular interactions. In a perylene derivative, SCXRD data revealed that coplanar stacking of pyridyl-ethylamine groups along the c-axis (3.36 Å spacing) red-shifts absorption maxima by ~50 nm compared to non-planar analogs. Time-dependent DFT calculations correlate these shifts with exciton coupling .

Q. Can this compound derivatives form supramolecular architectures, and what applications do they enable?

  • Methodology : Yes. The ligand’s flexibility allows formation of 2D coordination polymers. For example, copper(II) complexes with tris(tetrazolyl)amine ligands form layered networks via µ₃-bridging, as confirmed by SCXRD. These materials exhibit porosity (BET surface area: ~450 m²/g) and potential in gas storage or catalysis. Stability tests under humid conditions (85% RH, 72 h) show <5% structural degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.